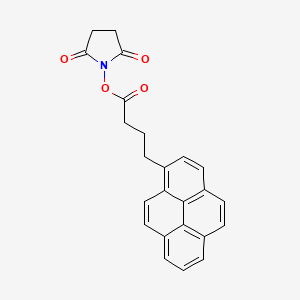

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate

Vue d'ensemble

Description

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is an amine-reactive ester, commonly used in biochemical applications. It is known for its ability to coat carbon nanotube-based biosensors for the capture of antibodies and proteins . The compound has a molecular formula of C24H19NO4 and a molecular weight of 385.4 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate typically involves the esterification of 1-pyrenebutanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Analyse Des Réactions Chimiques

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can react with amines to form amide bonds, making it useful in bioconjugation.

Hydrolysis: In the presence of water, the ester bond can hydrolyze to form 1-pyrenebutanoic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

Hydrolysis: Conducted in aqueous solutions at neutral or slightly basic pH.

Major Products

Amide Formation: Produces amide derivatives when reacted with primary or secondary amines.

Hydrolysis: Yields 1-pyrenebutanoic acid and N-hydroxysuccinimide.

Applications De Recherche Scientifique

Overview

(2,5-Dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is a compound notable for its amine-reactive ester functionality, which facilitates its use in various biochemical applications. This compound is primarily utilized in biosensor technology, drug delivery systems, and the development of advanced materials. Its unique structural properties, including a pyrene moiety that imparts fluorescence, enhance its utility in scientific research.

Biosensor Development

One of the primary applications of this compound is in the fabrication of biosensors. It is used to coat carbon nanotube-based sensors, enhancing their ability to capture specific proteins and antibodies due to its reactivity with amine-containing biomolecules. This property allows for the formation of stable amide bonds, which are crucial for the effective functioning of biosensors in detecting biological targets .

Drug Delivery Systems

The compound is being investigated for its potential in drug delivery systems. Its ability to form covalent bonds with various biomolecules enables the development of targeted drug delivery vehicles that can improve therapeutic efficacy and reduce side effects. Research indicates that compounds derived from this structure exhibit favorable absorption, distribution, metabolism, excretion, and toxicity profiles, making them suitable candidates for pharmaceutical applications .

Advanced Materials and Nanotechnology

In industrial applications, this compound is utilized in the production of advanced materials. Its unique fluorescence properties allow it to be employed in creating functionalized nanomaterials that can be used in a variety of applications ranging from electronics to environmental sensing .

Case Study 1: Development of Anticonvulsant Compounds

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study demonstrated the efficacy of related compounds in mouse models for epilepsy and neuropathic pain. These compounds showed significant protective activity against induced seizures and pain responses, suggesting potential therapeutic applications .

Case Study 2: Enhanced Detection in Biosensors

A study highlighted the use of this compound in enhancing the sensitivity and specificity of biosensors designed for protein detection. By utilizing this compound as a coating agent on carbon nanotubes, researchers achieved improved capture efficiency for target proteins compared to traditional methods .

Mécanisme D'action

The primary mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate involves its reactivity with amines. The compound forms stable amide bonds with primary or secondary amines, making it an effective tool for bioconjugation . This reactivity is leveraged in various applications, including the functionalization of surfaces and the development of biosensors .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Pyrenebutanoic Acid N-hydroxysuccinimide Ester: Similar in structure and reactivity, used for similar applications.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) Benzamide: Used in monoclonal antibody production.

N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Investigated as a broad-spectrum anticonvulsant.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is unique due to its pyrene moiety, which imparts fluorescence properties. This makes it particularly useful in applications requiring fluorescent labeling and detection .

Activité Biologique

(2,5-Dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is a synthetic compound characterized by its amine-reactive ester functionality. This compound has garnered attention in various biochemical applications, particularly in biosensor technology and protein capture. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

The molecular formula for this compound is C₁₂H₁₄N₂O₆, with a molecular weight of 385.41 g/mol. The compound features a unique structure that allows it to interact with biological molecules effectively.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₆ |

| Molecular Weight | 385.41 g/mol |

| CAS Number | 114932-60-4 |

| Purity | Typically >95% |

This compound acts primarily as an amine-reactive ester. This allows it to form covalent bonds with amine-containing biomolecules such as proteins and antibodies. The resulting conjugates can be utilized in various applications, including:

- Biosensor development : The compound is used for coating carbon nanotube-based biosensors, enhancing their ability to capture specific proteins and antibodies due to its reactive nature .

Applications in Research

The biological activity of this compound has been explored in several studies focusing on its utility in biosensing and protein interaction assays:

- Biosensor Coating : Research has demonstrated that this compound can effectively coat carbon nanotubes, facilitating the immobilization of biomolecules for enhanced sensor performance. This application is crucial for the development of sensitive diagnostic tools .

- Protein Capture : The compound's ability to react with amines makes it suitable for capturing proteins in various assays. Studies indicate that it can significantly improve the specificity and sensitivity of protein detection methods .

Case Studies

Several case studies have highlighted the effectiveness of this compound in practical applications:

Case Study 1: Antibody Capture in Biosensors

A study evaluated the use of this compound in a biosensor designed to detect specific antibodies related to infectious diseases. The results showed a marked increase in capture efficiency compared to traditional methods, underscoring its potential for rapid diagnostics.

Case Study 2: Protein Interaction Studies

In another investigation, researchers employed this compound to study protein-protein interactions using surface plasmon resonance (SPR). The findings revealed that the compound facilitated stable binding interactions, providing insights into the dynamics of protein complexes.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNMDCCMCLUHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150902 | |

| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114932-60-4 | |

| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114932604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrenebutyric acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.